molecular formula C9H12ClN B3247333 3-(Chloromethyl)-2,4,6-trimethylpyridine CAS No. 181269-92-1

3-(Chloromethyl)-2,4,6-trimethylpyridine

Cat. No.: B3247333
CAS No.: 181269-92-1
M. Wt: 169.65
InChI Key: PJDSUUZCWBPRBX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4,6-trimethylpyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,4,6-trimethylpyridine typically involves the chloromethylation of 2,4,6-trimethylpyridine. One common method is the reaction of 2,4,6-trimethylpyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 3 position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4,6-trimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield 3-methyl-2,4,6-trimethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: 3-Methyl-2,4,6-trimethylpyridine.

Scientific Research Applications

3-(Chloromethyl)-2,4,6-trimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industrial Applications: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methyl-2,4,6-trimethylpyridine: Similar structure but without the chloromethyl group, resulting in different reactivity and applications.

    3-(Bromomethyl)-2,4,6-trimethylpyridine: Similar to the chloromethyl derivative but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

3-(Chloromethyl)-2,4,6-trimethylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

IUPAC Name

3-(chloromethyl)-2,4,6-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDSUUZCWBPRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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